![molecular formula C13H13N3O2S B2494928 N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380191-93-3](/img/structure/B2494928.png)
N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine
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Description
“N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine” is a heterocyclic compound. It is a white solid with a yield of 80% . It is part of the thienopyrimidine derivatives, which are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves various methods . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives have various biological activities. They inhibit various enzymes and pathways . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Physical And Chemical Properties Analysis
“N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine” is a white solid . More detailed physical and chemical properties are not available in the retrieved papers.Mechanism of Action
Future Directions
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Future research will focus on designing new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-17-11(10-3-2-5-18-10)7-14-13-12-9(4-6-19-12)15-8-16-13/h2-6,8,11H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRXMFBDTWEOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1SC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine |
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